[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by chlorination to obtain 7-bromo-5-chloroquinolin-8-ol . This intermediate is then reacted with acetonitrile under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.
Chemical Reactions Analysis
Types of Reactions
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated quinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile can be compared with other similar compounds such as:
7-Bromo-5-chloroquinolin-8-ol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
8-Hydroxyquinoline: A parent compound that undergoes bromination and chlorination to form the desired product.
Clioquinol: Another quinoline derivative with similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
88757-16-8 |
---|---|
Molecular Formula |
C11H6BrClN2O |
Molecular Weight |
297.53 g/mol |
IUPAC Name |
2-(7-bromo-5-chloroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2 |
InChI Key |
WQFUHCILBBOKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OCC#N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.